molecular formula C14H14BrN B3271577 N-benzyl-1-(4-bromophenyl)methanamine CAS No. 55096-89-4

N-benzyl-1-(4-bromophenyl)methanamine

Cat. No.: B3271577
CAS No.: 55096-89-4
M. Wt: 276.17 g/mol
InChI Key: QXBYDLUZMIWCRP-UHFFFAOYSA-N
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Description

N-benzyl-1-(4-bromophenyl)methanamine is a chemical compound with the molecular formula C14H14BrN . It is also known as this compound hydrochloride . The compound has a molecular weight of 312.64 and is typically in solid form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C14H14BrN.ClH/c15-14-8-6-13(7-9-14)11-16-10-12-4-2-1-3-5-12;/h1-9,16H,10-11H2;1H . This code provides a specific description of the molecule’s structure, including the arrangement of its atoms and the bonds between them.


Physical and Chemical Properties Analysis

This compound is a solid at room temperature . It has a molecular weight of 312.64 .

Scientific Research Applications

Organocatalyst Poison in Thiourea-Catalyzed Glycosylations

Benzylation reactions involving benzyl bromide can lead to the formation of an amine side product, which acts as a catalyst poison in thiourea-catalyzed glycosylations of galactals. This finding is significant for understanding and improving base-sensitive reactions involving benzylated substrates (Colgan, Müller‐Bunz, & McGarrigle, 2016).

Synthesis of Isoindole-Thiones

The reaction of derivatives of N-benzyl-1-(4-bromophenyl)methanamine with butyllithium facilitates the synthesis of 2,3-dihydro-1H-isoindole-1-thiones. This process demonstrates the compound's utility in generating novel chemical structures (Kobayashi, Yokoi, Nakahara, & Matsumoto, 2013).

Preparation of N-Benzyl-1-Phenyl Methanamine Derivatives

A novel reaction using (N-isocyanimino) triphenylphosphorane efficiently produces N-benzyl-1-phenyl methanamine derivatives. This method is significant for its simplicity and room-temperature operation, indicating the chemical's versatility in synthesis (Ramazani, Rezaei, & Ahmadi, 2012).

Cytotoxic Agents for Cancer Treatment

This compound derivatives show potential as cytotoxic agents against cancer cell lines, with some compounds exhibiting comparable or better activity than known drugs. This application is vital for developing new anticancer medications (Ramazani et al., 2014).

Catalysts in Cross-Coupling Reactions

Derivatives of this compound can be used as ligands in metal complexes, which are effective pre-catalysts for Heck and Suzuki cross-coupling reactions. This application is critical in organic synthesis and pharmaceutical development (Chiririwa et al., 2013).

Selective Postemergent Herbicide

N-(2-Bromophenyl)-2-(4,6-dimethoxypyrimidin-2-yloxy)benzylamine, a derivative, serves as a selective postemergent herbicide for weed control in winter oilseed rape. This showcases the compound's application in agriculture (Wu, Cheng, & Lu, 2006).

Biochemical Analysis

Biochemical Properties

N-benzyl-1-(4-bromophenyl)methanamine plays a significant role in various biochemical reactions. It interacts with a range of enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with monoamine oxidase enzymes, which are involved in the breakdown of neurotransmitters. The interaction between this compound and these enzymes can lead to the inhibition of enzyme activity, thereby affecting neurotransmitter levels in the brain . Additionally, this compound may bind to certain receptor proteins, influencing signal transduction pathways.

Cellular Effects

This compound has notable effects on various types of cells and cellular processes. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, in neuronal cells, this compound may alter the expression of genes involved in neurotransmitter synthesis and release . This can lead to changes in cellular metabolism, affecting the overall function of the cells.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. At the molecular level, this compound can bind to monoamine oxidase enzymes, leading to their inhibition . This inhibition results in increased levels of neurotransmitters such as serotonin and dopamine. Additionally, this compound can modulate the activity of receptor proteins, thereby influencing signal transduction pathways and gene expression.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions . Prolonged exposure to light or heat may lead to its degradation, affecting its efficacy in biochemical assays.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound may exhibit therapeutic effects, such as the modulation of neurotransmitter levels and improvement in cognitive function . At high doses, this compound can cause toxic or adverse effects, including neurotoxicity and behavioral changes. It is essential to determine the optimal dosage to maximize therapeutic benefits while minimizing adverse effects.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as monoamine oxidase, which catalyze its breakdown into metabolites . These metabolites can further participate in various biochemical reactions, influencing metabolic flux and metabolite levels. Understanding the metabolic pathways of this compound is crucial for elucidating its pharmacokinetics and pharmacodynamics.

Properties

IUPAC Name

N-[(4-bromophenyl)methyl]-1-phenylmethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14BrN/c15-14-8-6-13(7-9-14)11-16-10-12-4-2-1-3-5-12/h1-9,16H,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXBYDLUZMIWCRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNCC2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14BrN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70397696
Record name N-benzyl-1-(4-bromophenyl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70397696
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55096-89-4
Record name 4-Bromo-N-(phenylmethyl)benzenemethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=55096-89-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-benzyl-1-(4-bromophenyl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70397696
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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